molecular formula C26H34N2O3 B2966080 4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}-1-(2-ethoxybenzoyl)piperidine CAS No. 2034252-27-0

4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}-1-(2-ethoxybenzoyl)piperidine

Cat. No.: B2966080
CAS No.: 2034252-27-0
M. Wt: 422.569
InChI Key: DMXUYKNMJKRAKI-UHFFFAOYSA-N
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Description

4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}-1-(2-ethoxybenzoyl)piperidine is a complex organic compound that features a piperidine ring substituted with a benzyloxy methyl pyrrolidine and an ethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}-1-(2-ethoxybenzoyl)piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzyloxy methyl pyrrolidine intermediate, which is then coupled with the ethoxybenzoyl piperidine under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}-1-(2-ethoxybenzoyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions could introduce new functional groups, such as halides or alkyl groups .

Scientific Research Applications

4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}-1-(2-ethoxybenzoyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}-1-(2-ethoxybenzoyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with various substituents, such as:

Uniqueness

What sets 4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}-1-(2-ethoxybenzoyl)piperidine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

(2-ethoxyphenyl)-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O3/c1-2-31-25-13-7-6-12-24(25)26(29)27-17-14-22(15-18-27)28-16-8-11-23(28)20-30-19-21-9-4-3-5-10-21/h3-7,9-10,12-13,22-23H,2,8,11,14-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXUYKNMJKRAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC(CC2)N3CCCC3COCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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